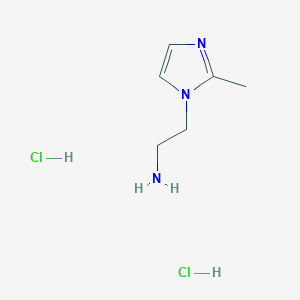

2-(2-Methyl-1H-imidazol-1-yl)ethanamine dihydrochloride

Description

Properties

IUPAC Name |

2-(2-methylimidazol-1-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c1-6-8-3-5-9(6)4-2-7;;/h3,5H,2,4,7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HONFWFKQFLFWPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858513-10-7 | |

| Record name | 858513-10-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(2-Methyl-1H-imidazol-1-yl)ethanamine dihydrochloride synthesis protocol

An In-depth Technical Guide to the Synthesis of 2-(2-Methyl-1H-imidazol-1-yl)ethanamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methyl-1H-imidazol-1-yl)ethanamine is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry.[1][2] Its structural motif, featuring a 2-methylimidazole ring N-alkylated with an ethanamine group, is a key component in the development of various therapeutic agents, most notably as a scaffold for histamine H3 receptor antagonists.[2][3] The primary amine provides a versatile handle for further chemical modification, making it an invaluable intermediate for constructing more complex molecules and exploring structure-activity relationships.[1]

This technical guide offers a comprehensive overview of the synthesis of its more stable and commonly used dihydrochloride salt.[2] We will delve into the core synthetic strategy, the rationale behind experimental choices, detailed step-by-step protocols, and critical safety considerations to ensure reproducible and safe laboratory execution.

Physicochemical and Structural Data

A thorough understanding of the properties of the starting materials, the intermediate free base, and the final dihydrochloride salt is fundamental for successful synthesis and handling.

| Identifier | 2-Methylimidazole (Starting Material) | 2-(2-methyl-1H-imidazol-1-yl)ethanamine (Free Base) | This compound (Final Product) |

| CAS Number | 693-98-1 | 113741-01-8[2] | 858513-10-7[2][4] |

| Molecular Formula | C₄H₆N₂[1] | C₆H₁₁N₃[2][5] | C₆H₁₃Cl₂N₃[2][4] |

| Molecular Weight | 82.10 g/mol [1] | 125.17 g/mol [1][5] | 198.09 g/mol [4] |

| IUPAC Name | 2-Methyl-1H-imidazole | 2-(2-methyl-1H-imidazol-1-yl)ethanamine[2][5] | 2-(2-methyl-1H-imidazol-1-yl)ethanaminium chloride[2] |

| Canonical SMILES | CC1=NC=CN1 | CC1=NC=CN1CCN[2][5] | CC1=NC=CN1CCN.Cl.Cl[2] |

Synthetic Strategy: N-Alkylation of 2-Methylimidazole

The principal strategy for synthesizing the target compound is the N-alkylation of 2-methylimidazole with a suitable 2-aminoethylating agent, followed by conversion to the dihydrochloride salt.[1][3] This approach, while straightforward in concept, requires careful control of reaction conditions to achieve regioselectivity and good yields.

Mechanistic Considerations & Rationale

The core of the synthesis is a nucleophilic substitution (SN2) reaction.

-

Deprotonation: The N-H proton of the imidazole ring is acidic. A base is required to deprotonate the imidazole, generating a nucleophilic imidazolide anion. The choice of base is critical; strong bases like sodium hydride (NaH) ensure complete deprotonation, while weaker bases like sodium hydroxide (NaOH) can also be effective, often with the aid of a phase-transfer catalyst.[1][3]

-

Nucleophilic Attack: The imidazolide anion then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent (e.g., 2-chloroethylamine), displacing the chloride leaving group.

-

Regioselectivity: A primary challenge in imidazole alkylation is achieving selectivity for the N-1 position. While alkylation can potentially occur at either nitrogen, the reaction conditions outlined are designed to favor the desired N-1 isomer.[3]

-

Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (ACN) are ideal for this type of reaction. They effectively solvate the cations (Na⁺) without interfering with the nucleophilicity of the imidazolide anion.[1][3]

-

Salt Formation: The resulting free base, 2-(2-methyl-1H-imidazol-1-yl)ethanamine, is typically an oil and can be difficult to handle and store. Conversion to the dihydrochloride salt by treatment with hydrochloric acid yields a stable, crystalline solid that is easier to purify, weigh, and store.[2]

Synthetic Workflow Diagram

Caption: General synthetic workflow for the target compound.

Detailed Experimental Protocols

Two common protocols are presented below, differing primarily in the choice of base and solvent. Standard laboratory safety precautions should be exercised at all times.

Protocol A: Synthesis using Sodium Hydride in DMF

This method utilizes a strong, non-nucleophilic base to ensure complete deprotonation of the imidazole ring.[3]

Materials:

-

2-Methylimidazole (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (2.5 eq)

-

2-Chloroethylamine hydrochloride (1.2 eq)[3]

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Under a nitrogen atmosphere, suspend sodium hydride (2.5 eq) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer. Cool the suspension to 0 °C using an ice bath.

-

Imidazole Addition: Add a solution of 2-methylimidazole (1.0 eq) in anhydrous DMF dropwise to the stirred NaH suspension.

-

Deprotonation: Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the imidazolide anion.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add 2-chloroethylamine hydrochloride (1.2 eq) portion-wise, controlling any effervescence.

-

Reaction: Heat the mixture to 80 °C and stir for 12 hours.[3] Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, carefully quench the reaction by the slow addition of water. Extract the aqueous mixture with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.[3]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by column chromatography on silica gel to afford the pure free base, 2-(2-methyl-1H-imidazol-1-yl)ethanamine.[3]

Protocol B: Synthesis using NaOH and Phase-Transfer Catalyst in Acetonitrile

This method is an alternative that avoids the use of the highly reactive sodium hydride.[1]

Materials:

-

2-Methylimidazole (1.0 eq)

-

2-Chloroethylamine hydrochloride (1.1 eq)

-

Sodium hydroxide (NaOH) (3.0 eq)

-

Tetrabutylammonium bromide (TBAB) (0.05 eq)

-

Acetonitrile (ACN)

-

Dichloromethane (DCM)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-methylimidazole (1.0 eq), 2-chloroethylamine hydrochloride (1.1 eq), sodium hydroxide (3.0 eq), and a catalytic amount of TBAB (0.05 eq) in acetonitrile.[1]

-

Reaction: Heat the mixture to reflux (approx. 82 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC.[1]

-

Work-up: Cool the mixture to room temperature and filter to remove insoluble salts (NaCl and excess NaOH).[1]

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude oil.[1]

-

Extraction: Dissolve the crude oil in DCM and wash with brine. Separate the organic layer.[1]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel. A typical eluent system is a gradient of Dichloromethane:Methanol with a small percentage of aqueous ammonia (e.g., 90:9:1).[1]

Protocol C: Formation of the Dihydrochloride Salt

This final step converts the purified free base into a stable, solid product.[2]

Materials:

-

Purified 2-(2-methyl-1H-imidazol-1-yl)ethanamine (from Protocol A or B)

-

Isopropanol (or ethanol)

-

Hydrochloric acid solution (e.g., 2M HCl in isopropanol, or concentrated HCl)

Procedure:

-

Dissolve the purified free base in a minimal amount of isopropanol.

-

While stirring, slowly add a solution of hydrochloric acid (at least 2.0 equivalents).

-

Continue stirring to allow for the complete precipitation of the dihydrochloride salt.

-

Collect the solid product by filtration.

-

Wash the solid with a small amount of cold isopropanol and dry under vacuum to yield this compound.[2]

Quantitative Data and Characterization

| Parameter | Protocol A (Representative) | Protocol B (Representative) |

| Molar Ratio | 1 : 1.2 : 2.5 (2-MeIm : Alkylating Agent : Base)[3] | 1 : 1.1 : 3 (2-MeIm : Alkylating Agent : Base)[1] |

| Catalyst | N/A | Tetrabutylammonium bromide (TBAB)[1] |

| Solvent | Anhydrous DMF[3] | Acetonitrile[1] |

| Temperature | 80 °C[3] | Reflux (~82 °C)[1] |

| Time | 12 hours[3] | 12 - 24 hours[1] |

| Yield (Free Base) | Moderate to Good | 40-60% (Estimated)[1] |

Exemplary Characterization Data (Free Base):

-

¹H NMR (400 MHz, CDCl₃): δ 6.95 (d, J = 1.2 Hz, 1H), 6.80 (d, J = 1.2 Hz, 1H), 3.90 (t, J = 6.0 Hz, 2H), 2.95 (t, J = 6.0 Hz, 2H), 2.35 (s, 3H), 1.40 (br s, 2H).[3]

-

LC-MS: m/z calculated for C₆H₁₁N₃ [M+H]⁺: 126.10, found: 126.1.[3]

Safety, Handling, and Storage

The synthesis and handling of 2-(2-methyl-1H-imidazol-1-yl)ethanamine and its dihydrochloride salt require strict adherence to safety protocols.

-

Hazard Identification: The final product is classified as hazardous. It can cause severe skin burns, skin irritation, and serious eye damage.[5][6][7] It may also cause respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[2]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[2][6] Do not breathe dust or vapors. Avoid contact with skin and eyes.[6][8]

-

Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[6][8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[6]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[7][8]

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[7][8]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[7]

-

Conclusion

This compound is a readily synthesizable and valuable intermediate for drug discovery and development.[2] The N-alkylation of 2-methylimidazole provides a reliable route to this compound. By carefully selecting the base, solvent, and reaction conditions as detailed in this guide, researchers can achieve consistent and reproducible results. Adherence to the outlined safety protocols is paramount to ensure safe handling and use of this versatile chemical building block.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. appchemical.com [appchemical.com]

- 5. 2-(2-Methyl-1H-imidazol-1-yl)ethan-1-amine | C6H11N3 | CID 3157480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. angenechemical.com [angenechemical.com]

- 8. enamine.enamine.net [enamine.enamine.net]

2-(2-Methyl-1H-imidazol-1-yl)ethanamine dihydrochloride physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Methyl-1H-imidazol-1-yl)ethanamine Dihydrochloride

Introduction

2-(2-Methyl-1H-imidazol-1-yl)ethanamine is a heterocyclic compound featuring a 2-methylimidazole ring N-alkylated with an ethanamine side chain.[1] As a structural analog of histamine, which contains a similar imidazole-ethylamine core, this molecule serves as a valuable building block in medicinal chemistry and drug development.[1][2] Its potential applications include the modulation of histamine receptors and the synthesis of novel therapeutic agents.[1] For improved stability, handling, and aqueous solubility, the free base is commonly converted to its dihydrochloride salt, the subject of this technical guide.

This document provides a consolidated overview of the known and predicted physicochemical properties of 2-(2-Methyl-1H-imidazol-1-yl)ethanamine and its dihydrochloride salt. We will delve into its chemical identity, summarize its core properties, and provide detailed, field-proven experimental protocols for their determination. This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound for applications in formulation, ADME profiling, and further chemical synthesis.

Chemical Identity and Structure

The fundamental structure consists of a 2-methylimidazole core linked via a nitrogen atom to an ethylamine chain. The dihydrochloride salt is formed by the protonation of the two basic nitrogen centers: the primary amine of the ethylamine side chain and the sp² nitrogen of the imidazole ring.

Table 1: Chemical Identifiers and Core Properties

| Property | Value (Free Base) | Value (Dihydrochloride Salt) | Source |

|---|---|---|---|

| IUPAC Name | 2-(2-methyl-1H-imidazol-1-yl)ethanamine | 2-(2-methyl-1H-imidazol-1-yl)ethanamine; dihydrochloride | [3][4] |

| CAS Number | 113741-01-8 | 858513-10-7 | [4][5] |

| Molecular Formula | C₆H₁₁N₃ | C₆H₁₃Cl₂N₃ | [4][6] |

| Molecular Weight | 125.17 g/mol | 198.09 g/mol | [4][6] |

| Computed XLogP3 | -0.6 | Not Applicable | [3][4] |

| Predicted pKa (most basic) | 8.5 - 9.5 | Not Applicable |[3] |

Physicochemical Characterization: Protocols and Insights

A thorough understanding of a compound's physicochemical properties is paramount for any drug development program. While extensive experimental data for this specific molecule is not widely published, this section provides standard, validated protocols for determining its key characteristics.[1][3]

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug candidate's bioavailability. Based on its polar structure and negative computed LogP, 2-(2-Methyl-1H-imidazol-1-yl)ethanamine is predicted to have high aqueous solubility, which is further enhanced in its dihydrochloride salt form.[3]

Experimental Protocol: Shake-Flask Method (Gold Standard)

The causality behind this protocol is to achieve a saturated solution at equilibrium, providing a definitive measure of solubility.

-

Preparation: Add an excess amount of the dihydrochloride salt to a known volume of a relevant aqueous medium (e.g., purified water, phosphate-buffered saline pH 7.4) in a sealed, borosilicate glass flask.

-

Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium between the dissolved and undissolved solid is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Filter the solution through a 0.45 µm filter to remove all undissolved particles.

-

Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

-

Replication: The experiment must be performed in at least triplicate to ensure the precision and accuracy of the results.

Acidity and Basicity (pKa)

The pKa values dictate the ionization state of a molecule at a given pH, which profoundly influences its solubility, permeability, and receptor-binding interactions. The primary amine and the imidazole ring are the key basic centers.

Experimental Protocol: Potentiometric Titration

This method is a self-validating system as the titration curve's shape provides internal checks on the process.

-

Sample Preparation: Prepare a solution of the dihydrochloride salt of known concentration (e.g., 0.01 M) in deionized, CO₂-free water.

-

System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) that bracket the expected pKa values.

-

Titration: Place the sample solution in a thermostatted vessel and slowly titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the titrant.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) on the titration curve (the half-equivalence point).[3]

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's distribution between an oily (octanol) and an aqueous phase. It is a critical parameter for predicting membrane permeability and overall ADME properties. The computed XLogP3 value of -0.6 for the free base suggests it is a hydrophilic (water-loving) compound.[3][4]

Melting Point

The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp, narrow melting range is characteristic of a pure substance.[7]

Experimental Protocol: Capillary Method

-

Sample Preparation: Ensure the dihydrochloride salt is a fine, dry powder. Tightly pack a small amount into a capillary tube.

-

Measurement: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample at a controlled, slow rate (e.g., 1-2 °C/min) near the expected melting point.

-

Observation: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the last solid particle melts (completion). This range is the melting point.[3]

Structural and Analytical Characterization

Unambiguous structural confirmation and purity assessment are non-negotiable in scientific research. The following spectroscopic techniques are standard for characterizing this compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic structure of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the methyl group, the two methylene groups of the ethyl chain, and the two protons on the imidazole ring.[1]

-

¹³C NMR: The carbon NMR spectrum confirms the carbon skeleton of the molecule.[8]

Table 2: Predicted ¹³C NMR Chemical Shifts for the Free Base

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale/Notes |

|---|---|---|

| C2 (Imidazole) | 145 - 155 | Quaternary carbon, deshielded by two adjacent nitrogen atoms. |

| C4 (Imidazole) | 125 - 135 | Olefinic carbon in the imidazole ring. |

| C5 (Imidazole) | 115 - 125 | Olefinic carbon in the imidazole ring. |

| CH₃ (on Imidazole) | 10 - 15 | Aliphatic carbon attached to the imidazole ring. |

| N-CH₂ | 45 - 55 | Methylene carbon directly attached to the imidazole nitrogen. |

| CH₂-NH₂ | 35 - 45 | Methylene carbon attached to the primary amine. |

(Note: Predicted values are based on analysis of similar structures and can be influenced by solvent and other experimental conditions.)[9]

Experimental Protocol: ¹³C NMR Sample Preparation and Acquisition

-

Sample Preparation: Weigh approximately 10-20 mg of the high-purity dihydrochloride salt. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean NMR tube.[9]

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz).

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling.

-

Spectral Width: Set to cover the expected chemical shift range (e.g., 0-160 ppm).

-

Relaxation Delay (d1): Use a delay of 1-2 seconds.

-

Number of Scans: Acquire a sufficient number of scans (hundreds to thousands) to achieve an adequate signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. For the free base, electrospray ionization in positive mode (ESI+) is ideal, and the protonated molecule [M+H]⁺ is expected at m/z 126.1.[10][11]

Experimental Protocol: LC-MS/MS Analysis

-

Chromatography:

-

Column: A C18 reversed-phase column is suitable for this polar compound.

-

Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both containing 0.1% formic acid to promote ionization.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Analysis: Perform a full scan to identify the precursor ion (m/z 126.1). Then, perform tandem MS (MS/MS) by isolating the precursor ion and fragmenting it to obtain product ions for structural confirmation.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Histamine - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. 2-(2-Methyl-1H-imidazol-1-yl)ethan-1-amine | C6H11N3 | CID 3157480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 858513-10-7 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. rsc.org [rsc.org]

- 8. This compound(858513-10-7) 1H NMR spectrum [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

A Technical Guide to the Solubility of 2-(2-Methyl-1H-imidazol-1-yl)ethanamine Dihydrochloride

Foreword: Navigating the Physicochemical Landscape of a Promising Moiety

In the landscape of contemporary drug discovery, the journey of a molecule from a promising hit to a viable clinical candidate is paved with a series of critical physicochemical hurdles. Among these, solubility stands as a foundational pillar, profoundly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This guide provides an in-depth technical exploration of the solubility characteristics of 2-(2-Methyl-1H-imidazol-1-yl)ethanamine dihydrochloride, a heterocyclic amine of significant interest.

While specific experimental solubility data for this compound is not extensively documented in public literature, this guide will equip researchers, scientists, and drug development professionals with a robust framework for understanding and predicting its behavior. By integrating theoretical principles, analyzing data from structurally analogous compounds, and detailing rigorous experimental protocols, we aim to provide a self-validating system for approaching the solubility assessment of this and similar molecules. Our focus is not merely on presenting data, but on elucidating the causal relationships between molecular structure, solvent properties, and solubility, thereby empowering informed decision-making in research and development.

Molecular Profile and Physicochemical Attributes

This compound is a salt form of a substituted imidazole. The molecule is comprised of a 2-methylimidazole heterocyclic core linked via a nitrogen atom to an ethylamine side chain. The dihydrochloride salt form indicates that both the basic ethylamine nitrogen and one of the imidazole ring nitrogens are protonated. This double protonation is a critical determinant of its physical properties.

Structural and Predicted Physicochemical Properties

A comprehensive understanding of a compound's intrinsic properties is paramount to predicting its solubility. Due to the limited publicly available experimental data for the title compound, we present a combination of computed data for the free base and inferred properties for the dihydrochloride salt.

| Property | Value (Free Base) | Inferred Implications for Dihydrochloride Salt | Source |

| Molecular Formula | C₆H₁₁N₃ | C₆H₁₃Cl₂N₃ | --INVALID-LINK-- |

| Molecular Weight | 125.17 g/mol | 198.09 g/mol | --INVALID-LINK-- |

| XLogP3 (Computed) | -0.6 | The negative LogP of the free base suggests inherent hydrophilicity. The dihydrochloride salt will be significantly more polar and thus exhibit even greater aqueous solubility. | --INVALID-LINK-- |

| Predicted pKa (most basic) | 8.5 - 9.5 (ethylamine) | The presence of two protonated basic centers will result in a complex pH-solubility profile. The compound will be highly ionized and soluble at physiological pH. | --INVALID-LINK-- |

The computed XLogP3 of -0.6 for the free base is a strong indicator of its hydrophilic nature.[1] The conversion to a dihydrochloride salt drastically increases the molecule's polarity, favoring strong interactions with polar solvents.

Theoretical Framework for Solubility

The solubility of this compound is governed by the interplay of its ionic nature and the properties of the solvent.

The "Like Dissolves Like" Principle in Action

As an ionic salt, the compound's dissolution is an energetically favorable process in polar solvents capable of solvating the chloride anions and the protonated amine and imidazole cations.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are excellent candidates for dissolving the dihydrochloride salt. The hydroxyl groups (-OH) can act as hydrogen bond donors to the chloride ions and as hydrogen bond acceptors for the N-H protons of the cation. Water, with its high dielectric constant, is particularly effective at shielding the electrostatic interactions between the ions in the crystal lattice, facilitating dissolution.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are polar but lack acidic protons. While they can solvate the cation through dipole-ion interactions, their ability to solvate the chloride anion is less effective than that of protic solvents. Therefore, moderate to good solubility is expected, but likely less than in polar protic solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack the polarity and hydrogen bonding capability to effectively solvate the ions of the dihydrochloride salt. Consequently, the solubility in such solvents is expected to be very low to negligible.

The Critical Role of pH

For ionizable compounds, solubility is intrinsically linked to the pH of the aqueous medium.[2] 2-(2-Methyl-1H-imidazol-1-yl)ethanamine has two basic centers: the primary amine of the ethylamine side chain and the imidazole ring. As a dihydrochloride salt, these centers are already protonated.

The Henderson-Hasselbalch equation dictates the equilibrium between the ionized and non-ionized forms of the compound. Maintaining a lower pH (acidic conditions) will keep the compound in its fully protonated, highly soluble form. As the pH increases towards and beyond the pKa values of the basic centers, the compound will begin to deprotonate, leading to the formation of the less soluble free base and a potential decrease in solubility.

Predicted Solubility Profile and Analogue Data

In the absence of direct experimental data, we can infer the solubility profile of this compound by examining structurally similar compounds.

| Solvent | Predicted Solubility | Rationale and Analogue Data |

| Water / Aqueous Buffers (pH < 7) | Very High | The dihydrochloride salt structure is highly polar. The parent heterocycle, 2-methylimidazole, is readily soluble in water.[3][4] The close structural analogue, histamine dihydrochloride, has a reported solubility of 100 mg/mL in PBS, indicating excellent aqueous solubility.[5] |

| Methanol / Ethanol | High to Moderate | These polar protic solvents can effectively solvate the ions. 2-methylimidazole is soluble in ethanol.[3][6] For comparison, diphenhydramine hydrochloride, another amine salt, has a reported solubility of approximately 30 mg/mL in ethanol.[7] |

| Dimethyl Sulfoxide (DMSO) | Moderate | As a polar aprotic solvent, DMSO is a good solvent for many organic salts. Histamine is reported to be soluble in DMSO at approximately 20 mg/mL.[8] Diphenhydramine hydrochloride also shows solubility around 20 mg/mL in DMSO.[7] |

| Acetonitrile | Low to Moderate | Acetonitrile is a less polar aprotic solvent compared to DMSO, suggesting lower solubility. |

| Acetone | Low | The lower polarity of acetone suggests it will be a poorer solvent for this ionic compound. |

| Toluene / Hexane | Very Low / Insoluble | These nonpolar solvents cannot effectively solvate the ions of the dihydrochloride salt. |

Experimental Protocols for Solubility Determination

To obtain definitive solubility data, rigorous and standardized experimental protocols are essential. The choice of method often depends on the stage of research, with high-throughput kinetic methods used in early discovery and the "gold standard" equilibrium methods used for definitive characterization.[9][10][11]

The Equilibrium "Shake-Flask" Method (Gold Standard)

This method determines the thermodynamic solubility, representing the true equilibrium between the dissolved and solid states of the compound.[12]

Diagram of the Shake-Flask Experimental Workflow

Caption: Workflow for the equilibrium shake-flask solubility method.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound to a vial containing a precise volume of the chosen solvent (e.g., purified water, buffer of a specific pH, or organic solvent). The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vials and place them in a shaker or agitator set to a constant temperature (typically 25°C or 37°C).[13] Agitate the mixture for a sufficient duration, generally 24 to 48 hours, to ensure equilibrium is achieved.[12]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution (supernatant) from the undissolved solid. This is typically achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Determine the solubility by comparing the measured concentration against a standard curve prepared with known concentrations of the compound. The experiment should be performed in at least triplicate to ensure reproducibility.[13]

Solvent Addition / Titration Method

This is a faster, often automated method useful for determining solubility from clear points upon sample dilution.[3] It is particularly valuable for screening multiple solvents or conditions.

Diagram of the Solvent Addition Method Logic

Caption: Logical flow of the solvent addition solubility determination method.

Step-by-Step Protocol:

-

Setup: Place a precisely weighed amount of this compound into a thermostatted vessel.

-

Titration: Gradually add the solvent at a known, constant rate while continuously stirring the mixture.

-

Detection: Monitor the suspension, either visually or with an automated turbidity probe, until the last solid particles dissolve. This is the "clear point."

-

Calculation: The solubility is calculated from the initial mass of the compound and the total volume of solvent added to reach the clear point. The rate of solvent addition can influence the results, so it should be slow enough to approximate equilibrium.[3]

Conclusion and Future Directions

This compound is predicted to be a highly water-soluble compound, a characteristic that is advantageous for many pharmaceutical applications. Its ionic nature, conferred by the two hydrochloride centers, dictates a high affinity for polar protic solvents like water and alcohols, and moderate solubility in polar aprotic solvents such as DMSO. Conversely, it is expected to be practically insoluble in nonpolar organic solvents.

This technical guide provides a robust theoretical and practical framework for any researcher engaging with this molecule. The provided analogue data serves as a strong predictive tool, while the detailed experimental protocols for the shake-flask and solvent addition methods offer a clear path to generating precise, reliable solubility data. It is strongly recommended that the predicted solubility profiles be confirmed through rigorous laboratory experimentation as outlined. Such data will be invaluable for guiding formulation development, designing relevant biological assays, and advancing the scientific understanding of this promising chemical entity.

References

- 1. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-Methylimidazole | 693-98-1 [chemicalbook.com]

- 4. 2-Methylimidazole - Wikipedia [en.wikipedia.org]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. jnfuturechemical.com [jnfuturechemical.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. pharmatutor.org [pharmatutor.org]

- 11. bmglabtech.com [bmglabtech.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. who.int [who.int]

An In-Depth Technical Guide to the Mechanism of Action of 2-(2-Methyl-1H-imidazol-1-yl)ethanamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Methyl-1H-imidazol-1-yl)ethanamine dihydrochloride is a structural analog of histamine, a pivotal biogenic amine in human physiology. This guide delineates the putative mechanism of action of this compound, predicated on its structural homology to histamine and the established pharmacology of closely related analogs. The core hypothesis posits that this compound functions as an agonist at histamine receptor subtypes, primarily H1 and H2. This document provides a comprehensive overview of the anticipated receptor interactions, the consequent intracellular signaling cascades, and detailed, field-proven experimental protocols for the in vitro characterization of this molecule. While specific quantitative data for this compound is limited in the public domain, this guide serves as a robust framework for its investigation and evaluation in drug discovery and pharmacological research.

Introduction: The Histaminergic Landscape

Histamine is a pleiotropic signaling molecule that exerts its effects through four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4. These receptors are ubiquitously expressed throughout the body and mediate a wide array of physiological and pathological processes, from allergic reactions and gastric acid secretion to neurotransmission and immunomodulation. The development of ligands that selectively target these receptors has been a cornerstone of modern pharmacology.

2-(2-Methyl-1H-imidazol-1-yl)ethanamine, as a derivative of the core histamine scaffold, is a compound of significant interest for its potential to modulate histaminergic signaling. Understanding its precise mechanism of action is paramount for elucidating its therapeutic potential.

Core Mechanism of Action: A Tale of Two Receptors

Based on its chemical architecture, this compound is predicted to act as an agonist at histamine H1 and H2 receptors. The methyl substitution at the 2-position of the imidazole ring is a key structural feature known to influence receptor selectivity and potency among histamine analogs.

Histamine H1 Receptor (H1R) Agonism: The Gq/11 Pathway

The histamine H1 receptor is canonically coupled to the Gq/11 family of G-proteins.[1] Agonist binding, including the anticipated action of 2-(2-Methyl-1H-imidazol-1-yl)ethanamine, initiates a well-defined signaling cascade:

-

Receptor Activation: The agonist binds to the orthosteric site of the H1R, inducing a conformational change.

-

G-Protein Coupling: The activated receptor engages with and activates the heterotrimeric Gq/11 protein.

-

PLC Activation: The α-subunit of Gq/11 activates phospholipase C (PLC).

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1]

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1]

-

PKC Activation: DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).[1]

This signaling cascade ultimately leads to a variety of cellular responses, including smooth muscle contraction, increased vascular permeability, and the expression of pro-inflammatory mediators.[2]

Signaling Pathway Diagram: H1 Receptor Activation

Caption: Agonist-induced activation of the Histamine H1 Receptor signaling cascade.

Histamine H2 Receptor (H2R) Agonism: The Gs Pathway

The histamine H2 receptor is coupled to the Gs family of G-proteins.[1] Its activation by an agonist such as 2-(2-Methyl-1H-imidazol-1-yl)ethanamine leads to an increase in intracellular cyclic AMP (cAMP):

-

Receptor Activation: The agonist binds to the H2R.

-

G-Protein Coupling: The activated receptor stimulates the Gs protein.

-

Adenylyl Cyclase Activation: The α-subunit of Gs activates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP.[1]

-

PKA Activation: cAMP binds to and activates protein kinase A (PKA).

-

Downstream Phosphorylation: PKA phosphorylates a multitude of downstream protein targets, leading to the cellular response.

The physiological outcomes of H2R activation are diverse and include the stimulation of gastric acid secretion, smooth muscle relaxation, and inhibition of inflammatory mediator release from mast cells and basophils.

Signaling Pathway Diagram: H2 Receptor Activation

Caption: Agonist-induced activation of the Histamine H2 Receptor signaling cascade.

Experimental Characterization: A Framework for Validation

To empirically determine the mechanism of action of this compound, a series of in vitro assays are essential. The following protocols provide a robust framework for this characterization.

Experimental Workflow Diagram

Caption: A systematic workflow for the in vitro characterization of the compound.

Radioligand Binding Assays: Quantifying Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for human histamine H1 and H2 receptors.

Principle: This competitive binding assay measures the ability of the test compound to displace a known radiolabeled ligand from the receptor.

Materials:

-

Cell membranes from a stable cell line overexpressing the human histamine H1 or H2 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-Mepyramine for H1R; [³H]-Tiotidine for H2R.

-

Test Compound: this compound.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., high concentration of a known unlabeled ligand).

-

Glass fiber filter mats.

-

Scintillation fluid and a scintillation counter.

Protocol:

-

Compound Dilution: Prepare a serial dilution of this compound in assay buffer.

-

Assay Plate Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and non-specific control).

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Data Presentation:

| Compound | Receptor | Radioligand | Ki (nM) |

| 2-(2-Methyl-1H-imidazol-1-yl)ethanamine | H1 | [³H]-Mepyramine | Value |

| 2-(2-Methyl-1H-imidazol-1-yl)ethanamine | H2 | [³H]-Tiotidine | Value |

H1R Functional Assay: Calcium Flux Measurement

Objective: To determine the functional potency (EC50) of this compound as an agonist at the human H1 receptor.

Principle: This cell-based assay measures the increase in intracellular calcium concentration following H1R activation.

Materials:

-

A cell line stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).

-

A fluorescent calcium indicator dye (e.g., Fluo-4 AM).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Probenecid (to prevent dye leakage).

-

A fluorescence microplate reader with automated liquid handling.

Protocol:

-

Cell Plating: Seed the H1R-expressing cells into a black, clear-bottom 96-well microplate and incubate overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium indicator dye solution in the dark at 37°C for approximately one hour.

-

Compound Preparation: Prepare a serial dilution of this compound in a separate plate.

-

Fluorescence Measurement: Place both the cell and compound plates in the fluorescence microplate reader.

-

Baseline Reading: Record a baseline fluorescence reading for a short period (e.g., 10-20 seconds).

-

Compound Addition: Program the instrument to automatically add the test compound dilutions to the cell plate.

-

Kinetic Reading: Immediately and continuously record the fluorescence signal for at least 120 seconds to capture the peak calcium response.

-

Data Analysis: Determine the peak fluorescence response for each compound concentration. Plot the response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Hypothetical Data Presentation:

| Compound | Assay | Parameter | Value (nM) |

| 2-(2-Methyl-1H-imidazol-1-yl)ethanamine | Calcium Flux | EC50 | Value |

H2R Functional Assay: cAMP Accumulation

Objective: To determine the functional potency (EC50) of this compound as an agonist at the human H2 receptor.

Principle: This cell-based assay quantifies the increase in intracellular cAMP levels following H2R activation.

Materials:

-

A cell line stably expressing the human H2 receptor (e.g., HEK293 or CHO cells).

-

A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

-

Cell lysis buffer.

Protocol:

-

Cell Plating: Seed the H2R-expressing cells into a suitable microplate and incubate overnight.

-

Compound Treatment: Pre-incubate the cells with a PDE inhibitor. Then, treat the cells with varying concentrations of this compound and incubate at 37°C for a defined period (e.g., 30 minutes).

-

Cell Lysis: Lyse the cells according to the cAMP kit manufacturer's instructions.

-

cAMP Detection: Perform the cAMP detection assay following the kit's protocol.

-

Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Use the standard curve to convert the raw assay signal for each sample into a cAMP concentration. Plot the cAMP concentration against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Hypothetical Data Presentation:

| Compound | Assay | Parameter | Value (nM) |

| 2-(2-Methyl-1H-imidazol-1-yl)ethanamine | cAMP Accumulation | EC50 | Value |

Conclusion and Future Directions

The structural characteristics of this compound strongly suggest a mechanism of action centered on agonism at histamine H1 and H2 receptors. The outlined experimental framework provides a clear and robust pathway to confirm this hypothesis and to quantitatively characterize its pharmacological profile. The elucidation of its binding affinities and functional potencies at these receptors is a critical step in understanding its potential therapeutic applications, which could range from novel treatments for allergic and inflammatory conditions to tools for dissecting the complexities of histaminergic signaling. Further investigation into its activity at H3 and H4 receptors, as well as in vivo studies, will be essential to fully delineate its biological function.

References

Unlocking the Therapeutic Potential of 2-(2-Methyl-1H-imidazol-1-yl)ethanamine dihydrochloride: A Technical Guide for Preclinical Research

Abstract

This technical guide provides an in-depth exploration of the potential biological activities of 2-(2-Methyl-1H-imidazol-1-yl)ethanamine dihydrochloride, a small molecule with significant, yet largely uncharacterized, therapeutic promise. While public-domain data on this specific compound is limited, its structural features, particularly the 2-methylimidazole and ethylamine moieties, suggest a high probability of interaction with key biological targets.[1] This document synthesizes the available physicochemical information, outlines a strategic framework for its in vitro and in vivo characterization, and provides detailed, adaptable experimental protocols. By leveraging data from structurally analogous compounds, we illuminate promising avenues for investigation in oncology and neurobiology, positioning this molecule as a compelling starting point for drug discovery campaigns.

Introduction: The Imidazole Scaffold as a Privileged Structure in Medicinal Chemistry

The imidazole ring is a cornerstone of medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates.[2][3] Its unique electronic properties and ability to participate in hydrogen bonding and metal coordination make it a versatile pharmacophore. The title compound, this compound, combines this privileged scaffold with a flexible ethylamine side chain, a common feature in molecules targeting neurotransmitter receptors and other signaling proteins.

While extensive biological data for this specific molecule is not yet publicly available, its structural similarity to known bioactive agents provides a strong rationale for its investigation.[1][4] This guide will, therefore, focus on a logical, evidence-based approach to systematically uncover its pharmacological profile.

Physicochemical Properties

A comprehensive understanding of the compound's physicochemical properties is fundamental for all subsequent experimental work, from handling and formulation to interpreting biological data.

| Property | Value | Source |

| IUPAC Name | This compound | ChemScene[5] |

| Molecular Formula | C6H13Cl2N3 | ChemScene[5] |

| Molecular Weight | 198.09 g/mol | ChemScene[5] |

| CAS Number | 858513-10-7 | ChemScene[5] |

| Predicted XLogP3 | -0.6 | PubChem[6] |

| Hydrogen Bond Donor Count | 1 | PubChem[6] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[6] |

| Rotatable Bond Count | 2 | PubChem[6] |

Potential Therapeutic Targets and Biological Activities

Based on structural analogy and the known pharmacology of related imidazole-containing compounds, we have identified two primary areas of high potential for this compound: histamine receptor modulation and protein kinase inhibition.

Histamine Receptor Modulation: A Structural Mimic of a Key Neurotransmitter

The most apparent structural similarity of 2-(2-Methyl-1H-imidazol-1-yl)ethanamine is to histamine, a critical biogenic amine involved in allergic responses, gastric acid secretion, and neurotransmission.[7][8] This structural parallel strongly suggests the potential for interaction with histamine receptors (H1, H2, H3, and H4).[7] Derivatives of the core scaffold have been investigated as histamine H3 receptor antagonists, a therapeutic strategy for various neurological disorders.[9]

The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the central nervous system.[9] Antagonism of this receptor can lead to enhanced neurotransmitter release, with potential therapeutic benefits in cognitive disorders and other neurological conditions.

Caption: Proposed mechanism of histamine H3 receptor antagonism.

Protein Kinase Inhibition: Targeting Dysregulated Cell Signaling in Oncology

The imidazole scaffold is a common feature in many protein kinase inhibitors. Structurally related compounds, such as analogs of the IGF-1R inhibitor BMS-536924 containing a 2-(1H-imidazol-4-yl)ethanamine moiety, have demonstrated in vivo antitumor activity.[10][11] The Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in the progression of numerous cancers.[12]

Inhibition of the IGF-1R signaling pathway can lead to decreased tumor cell proliferation, induction of apoptosis, and inhibition of metastasis.[12] Due to the high homology between the kinase domains of IGF-1R and the Insulin Receptor (IR), it is crucial to assess any potential cross-reactivity and its effects on glucose metabolism.[12]

Caption: Proposed inhibition of the IGF-1R signaling pathway.

Experimental Protocols: A Roadmap for Characterization

The following protocols are designed as a starting point for the systematic evaluation of this compound. These are generalized methodologies that should be adapted and optimized based on emerging data.

Synthesis of 2-(2-Methyl-1H-imidazol-1-yl)ethanamine

A reliable synthesis is crucial for obtaining high-purity material for biological testing. The following protocol is adapted from established methods for the N-alkylation of imidazoles.[9][13]

Materials:

-

2-Methylimidazole

-

2-Chloroethylamine hydrochloride

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred suspension of sodium hydride (2.5 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of 2-methylimidazole (1.0 eq) in anhydrous DMF dropwise.[9]

-

Stir the reaction mixture at room temperature for 1 hour.

-

Add 2-chloroethylamine hydrochloride (1.2 eq) portion-wise to the reaction mixture at 0 °C.

-

Heat the reaction to 80 °C and stir for 12 hours.

-

After cooling to room temperature, carefully quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[9]

-

Purify the crude product by column chromatography on silica gel to afford 2-(2-methyl-1H-imidazol-1-yl)ethanamine.

In Vitro Characterization Workflow

A systematic in vitro characterization is necessary to elucidate the pharmacological profile of the compound.[1]

Caption: Proposed workflow for in vitro characterization.

This assay determines the affinity of the test compound for a specific receptor.[1]

Materials:

-

Cell membranes expressing the target histamine receptor (e.g., H3)

-

A specific radioligand for the receptor (e.g., [3H]-Nα-methylhistamine)

-

This compound

-

Scintillation fluid

-

Filter plates

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Incubate to allow for binding equilibrium.

-

Separate bound from unbound radioligand by rapid filtration through the filter plates.

-

Add scintillation fluid to the filters and quantify the radioactivity using a scintillation counter.

-

Calculate the Ki value from the IC50 of the competition curve.

In Vivo Experimental Design: A Framework for Preclinical Oncology Studies

While no in vivo data exists for the title compound, studies on structurally similar molecules provide a blueprint for experimental design.[11][12] The following protocol is a generalized approach for evaluating the anti-tumor efficacy of this compound in a human tumor xenograft model.

Objective: To evaluate the effect of 2-(2-methyl-1H-imidazol-1-yl)ethanamine on the growth of human tumor xenografts in immunocompromised mice.[12]

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

A human cancer cell line with a dysregulated IGF-1R pathway

-

Matrigel

-

This compound

-

Vehicle for administration

-

Calipers

Procedure:

-

Tumor Implantation: Subcutaneously implant tumor cells mixed with Matrigel into the flanks of the mice.

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

-

Drug Administration: Prepare a stock solution of the test compound and dilute to the final dosing concentrations with the vehicle. Administer the compound or vehicle to the respective groups via an appropriate route (e.g., oral gavage). A typical starting dose might be in the range of 20-60 mg/kg, administered once or twice daily.[12]

-

Monitoring: Measure tumor volumes and body weights at least twice a week. Monitor for any signs of toxicity.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. Its structural similarity to histamine and known kinase inhibitors provides a strong rationale for its investigation as a modulator of histamine receptors and an inhibitor of protein kinases.[1][9][10] The experimental framework outlined in this guide offers a systematic approach to characterizing its biological activity and elucidating its mechanism of action. Future research should focus on broad receptor screening, followed by target validation and mechanism of action studies to determine the therapeutic potential of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. scialert.net [scialert.net]

- 3. longdom.org [longdom.org]

- 4. benchchem.com [benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. 2-(2-Methyl-1H-imidazol-1-yl)ethan-1-amine | C6H11N3 | CID 3157480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Histamine - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-(2-Methyl-1H-imidazol-1-yl)ethanamine Dihydrochloride: Structural Analogs and Derivatives for Drug Discovery

A Senior Application Scientist's Perspective on a Promising Scaffold for CNS Disorders

Abstract

This technical guide provides a comprehensive exploration of 2-(2-methyl-1H-imidazol-1-yl)ethanamine dihydrochloride, a heterocyclic amine with significant potential as a scaffold for the development of novel therapeutics. With structural similarities to histamine, this compound and its derivatives are prime candidates for modulating histamine receptors, particularly the H3 receptor, a key target in the central nervous system (CNS). This document delves into the synthesis, structural analogs, derivatives, and the critical structure-activity relationships (SAR) that govern the pharmacological profile of this chemical series. Detailed experimental protocols for synthesis and in vitro and in vivo evaluation are provided to empower researchers in their quest for new treatments for neurological and psychiatric disorders.

Introduction: The Significance of the 2-Methylimidazole Ethylamine Scaffold

The imidazole nucleus is a cornerstone in medicinal chemistry, present in a plethora of biologically active molecules.[1] The specific scaffold of 2-(2-methyl-1H-imidazol-1-yl)ethanamine combines the 2-methylimidazole moiety with a flexible ethylamine side chain, making it a compelling starting point for drug discovery.[2] While extensive public domain data on the specific biological activity of the parent compound is limited, its structural analogy to histamine strongly suggests its potential to interact with histamine receptors.[2][3] This guide will focus on the exploration of its structural analogs and derivatives, primarily as antagonists of the histamine H3 receptor, a well-validated target for cognitive enhancement and wake-promoting effects.[4]

Table 1: Physicochemical Properties of the Core Compound

| Property | 2-(2-methyl-1H-imidazol-1-yl)ethanamine | This compound |

| Molecular Formula | C₆H₁₁N₃ | C₆H₁₃Cl₂N₃ |

| Molecular Weight | 125.17 g/mol | 198.09 g/mol |

| CAS Number | 113741-01-8 | 858513-10-7 |

| IUPAC Name | 2-(2-methyl-1H-imidazol-1-yl)ethanamine | 2-(2-methyl-1H-imidazol-1-yl)ethanaminium chloride |

| Predicted XLogP3 | -0.6 | Not Applicable |

Data sourced from PubChem.[1]

Strategic Derivatization: Exploring the Chemical Space

The core structure of 2-(2-methyl-1H-imidazol-1-yl)ethanamine offers multiple points for chemical modification to explore the structure-activity relationship and optimize for potency, selectivity, and pharmacokinetic properties. The primary avenues for derivatization include the terminal amine, the ethylamine linker, and the imidazole ring itself.

N-Substituted Derivatives: Modulating the Basic Amine

Modification of the terminal primary amine is a common and effective strategy in medicinal chemistry to alter a compound's physicochemical properties and target interactions.

-

N-Acylation: Introducing acyl groups can modulate the basicity of the amine and introduce new hydrogen bonding interactions.

-

N-Alkylation: The addition of alkyl chains of varying lengths and branching can probe hydrophobic pockets within the receptor binding site.

-

Urea and Thiourea Formation: These functional groups can introduce additional hydrogen bond donors and acceptors, potentially increasing binding affinity.

Side-Chain Analogs: The Importance of the Linker

The length and flexibility of the ethylamine linker are critical for orienting the imidazole ring and the terminal amine within the receptor's binding pocket.

-

Chain Homologation: Investigating propyl and butyl linkers can determine the optimal distance between the key pharmacophoric elements.

-

Conformational Restriction: Incorporating the ethylamine chain into a cyclic system, such as a piperidine or pyrrolidine ring, can lock the molecule into a more favorable conformation for binding, potentially increasing potency and selectivity.

Imidazole Ring Modifications: Fine-Tuning the Core

While the 2-methyl group is a key feature, further substitution on the imidazole ring can be explored to enhance target engagement and modulate electronic properties.

-

Substitution at C4 and C5: Introducing small alkyl or halogen substituents at the 4 and 5 positions of the imidazole ring can influence the electronic environment and provide additional points of interaction.

Synthetic Methodologies: A Practical Guide

The synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine and its derivatives is generally accessible. The core synthesis relies on the N-alkylation of 2-methylimidazole, followed by derivatization of the terminal amine.[4]

Synthesis of the Core Scaffold: 2-(2-Methyl-1H-imidazol-1-yl)ethanamine

A robust method for the synthesis of the parent amine involves the N-alkylation of 2-methylimidazole with a protected 2-aminoethyl halide, followed by deprotection. A common protecting group for the amine is the phthalimide group, which can be removed under mild conditions.

Experimental Protocol: Synthesis of 2-(2-Methyl-1H-imidazol-1-yl)ethanamine

-

N-Alkylation:

-

To a solution of 2-methylimidazole (1.0 eq) in a suitable aprotic solvent such as DMF, add a strong base like sodium hydride (1.1 eq) at 0°C under an inert atmosphere.

-

Stir the mixture for 30 minutes to form the sodium salt of 2-methylimidazole.

-

Add N-(2-bromoethyl)phthalimide (1.0 eq) to the reaction mixture and allow it to warm to room temperature.

-

Heat the reaction to 60-80°C and monitor by TLC until the starting material is consumed.

-

Cool the reaction, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-protected intermediate.

-

-

Deprotection:

-

Dissolve the crude intermediate in ethanol.

-

Add hydrazine hydrate (2.0 eq) and reflux the mixture for 2-4 hours.

-

Cool the reaction, filter to remove the phthalhydrazide byproduct, and concentrate the filtrate.

-

Purify the crude product by column chromatography on silica gel to yield 2-(2-methyl-1H-imidazol-1-yl)ethanamine.[5]

-

Derivatization of the Terminal Amine: N-Acetylation Example

Experimental Protocol: Synthesis of N-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]acetamide

-

To a solution of 2-(2-methyl-1H-imidazol-1-yl)ethanamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0°C, add acetyl chloride (1.1 eq) dropwise.[4]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired acetamide derivative.[4]

Biological Evaluation: Unveiling the Pharmacological Profile

The primary hypothesized target for this class of compounds is the histamine H3 receptor. A systematic in vitro and in vivo evaluation is necessary to confirm this and to characterize the pharmacological profile of the synthesized analogs.

In Vitro Assays: Determining Affinity and Functional Activity

4.1.1. Histamine H3 Receptor Binding Assay

This assay determines the affinity of the synthesized compounds for the H3 receptor by measuring their ability to displace a known radioligand.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Use membranes from cells stably expressing the human histamine H3 receptor.

-

Assay Buffer: Typically a Tris-HCl buffer at pH 7.4.

-

Radioligand: [³H]-Nα-methylhistamine is a commonly used radioligand for the H3 receptor.[6]

-

Procedure:

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled H3 ligand like histamine).

-

Incubate to allow for binding equilibrium.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

-

Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.[6]

4.1.2. Functional Assays: Assessing Agonism vs. Antagonism

Functional assays are crucial to determine whether a compound activates (agonist) or blocks (antagonist/inverse agonist) the receptor. The H3 receptor is a Gi-coupled receptor, and its activation leads to a decrease in intracellular cyclic AMP (cAMP).

Experimental Protocol: cAMP Accumulation Assay

-

Cell Line: Use a cell line stably expressing the human H3 receptor (e.g., CHO or HEK293 cells).

-

Procedure:

-

Incubate the cells with the test compound for a defined period.

-

Stimulate the cells with forskolin to induce cAMP production.

-

For antagonist testing, co-incubate with a known H3 receptor agonist (e.g., (R)-α-methylhistamine).

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).

-

-

Data Analysis:

-

Agonists will decrease forskolin-stimulated cAMP levels.

-

Antagonists will block the agonist-induced decrease in cAMP levels.

-

Inverse agonists will increase basal cAMP levels.

-

Table 2: Hypothetical In Vitro Data for a Series of Analogs

| Compound | R Group (at terminal amine) | H3 Ki (nM) | Functional Activity (cAMP assay) |

| Core | -H | 550 | Weak Partial Agonist |

| 1a | -COCH₃ | 120 | Neutral Antagonist |

| 1b | -CH₂CH₃ | 350 | Partial Agonist |

| 1c | -C(O)NH-cyclohexyl | 25 | Inverse Agonist |

In Vivo Evaluation: Assessing Therapeutic Potential

Based on promising in vitro data, lead compounds should be advanced to in vivo models to assess their efficacy in relevant disease models. For H3 receptor antagonists, models of cognitive impairment and sleep-wake cycle are particularly relevant.

4.2.1. Scopolamine-Induced Cognitive Deficit Model

This model is widely used to assess the pro-cognitive effects of new chemical entities. Scopolamine, a muscarinic antagonist, induces transient memory impairment in rodents.

Experimental Protocol: Novel Object Recognition (NOR) Test

-

Animals: Use adult male rats or mice.

-

Procedure:

-

Habituation: Allow the animals to freely explore an open field arena.

-

Training: Place two identical objects in the arena and allow the animals to explore them.

-

Treatment: Administer the test compound, vehicle, or a positive control. After a set time, administer scopolamine to all groups except the vehicle control.

-

Testing: Replace one of the familiar objects with a novel object and record the time spent exploring each object.

-

-

Data Analysis: A significant increase in the time spent exploring the novel object compared to the scopolamine-treated group indicates a reversal of the cognitive deficit.[7]

Structure-Activity Relationship (SAR) and Molecular Modeling

Systematic analysis of the data from the in vitro and in vivo studies will allow for the development of a robust SAR.

Key SAR Insights for Histamine H3 Receptor Antagonists:

-

Basic Amine: A basic nitrogen is generally required for interaction with a key aspartate residue (Asp114) in the third transmembrane domain of the H3 receptor.

-

Imidazole Ring: The imidazole ring often forms a hydrogen bond with another key residue, glutamate (Glu206), in the fifth transmembrane domain.

-

Hydrophobic Moiety: A lipophilic group, often an aromatic ring or a long alkyl chain, is typically present in potent H3 antagonists and interacts with a hydrophobic pocket in the receptor.

Visualization of Key Concepts

Diagram 1: General Synthetic Workflow

Caption: General synthetic route to 2-(2-methyl-1H-imidazol-1-yl)ethanamine derivatives.

Diagram 2: Proposed In Vitro Characterization Workflow

Caption: A systematic workflow for the in vitro evaluation of novel analogs.

Conclusion and Future Directions

The 2-(2-methyl-1H-imidazol-1-yl)ethanamine scaffold represents a promising starting point for the development of novel CNS-active compounds, particularly histamine H3 receptor antagonists. This guide has provided a comprehensive overview of the rationale, synthetic strategies, and biological evaluation workflow for the exploration of its structural analogs and derivatives. While public domain data on this specific chemical series is still emerging, the established principles of H3 receptor pharmacology provide a clear roadmap for future research. A systematic approach to derivatization, coupled with robust in vitro and in vivo testing, will be critical to unlocking the full therapeutic potential of this versatile scaffold.

References

- 1. 2-(2-Methyl-1H-imidazol-1-yl)ethan-1-amine | C6H11N3 | CID 3157480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Amelioration of Cognitive Deficit by Embelin in a Scopolamine-Induced Alzheimer’s Disease-Like Condition in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2-Methyl-1H-imidazol-1-yl)ethanamine dihydrochloride: Synthesis, Characterization, and Prospective Applications in Neuropharmacology

Abstract

This technical guide provides a comprehensive overview of 2-(2-methyl-1H-imidazol-1-yl)ethanamine dihydrochloride (CAS No. 858513-10-7), a heterocyclic compound of significant interest to researchers in medicinal chemistry, pharmacology, and drug development. While publicly available experimental data on this specific molecule remains limited, its structural attributes strongly suggest its potential as a modulator of histamine receptors, particularly the H3 subtype. This document consolidates all available physicochemical data, details a robust and adaptable synthetic protocol, and, leveraging established principles of medicinal chemistry, proposes a framework for its in vitro and in vivo characterization as a histamine H3 receptor antagonist. By presenting detailed, field-proven methodologies, this guide aims to empower researchers to explore the therapeutic potential of this promising scaffold.

Introduction: The Rationale for Investigating 2-(2-Methyl-1H-imidazol-1-yl)ethanamine

The imidazole nucleus is a cornerstone pharmacophore in medicinal chemistry, present in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding allow for specific and high-affinity interactions with a wide array of biological targets. The title compound, 2-(2-methyl-1H-imidazol-1-yl)ethanamine, features a 2-methylimidazole ring N-alkylated with an ethanamine group, a structural motif common in antagonists of the histamine H3 receptor.[2]

The histamine H3 receptor, a presynaptic G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), functions as a critical regulator of neurotransmitter release.[3][4] As an autoreceptor, it modulates the synthesis and release of histamine; as a heteroreceptor, it controls the release of other key neurotransmitters including acetylcholine, dopamine, and norepinephrine.[3][5] Consequently, antagonists of the H3 receptor are being actively investigated for their therapeutic potential in a range of neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, narcolepsy, and attention-deficit hyperactivity disorder (ADHD).[3][4]

Given the structural parallels between 2-(2-methyl-1H-imidazol-1-yl)ethanamine and known H3 receptor antagonists, this molecule represents a valuable building block for the synthesis of novel CNS drug candidates. This guide will provide the necessary technical details to facilitate its synthesis and subsequent pharmacological evaluation.

Physicochemical Properties and Structural Identifiers

While experimentally determined physical properties for the free base are not widely published, data for the more stable dihydrochloride salt, along with computational predictions, offer valuable insights.[1][6] The dihydrochloride salt enhances solubility in polar solvents, a desirable characteristic for many research applications.[2]

| Identifier | 2-(2-methyl-1H-imidazol-1-yl)ethanamine | This compound |

| CAS Number | 113741-01-8[6][7] | 858513-10-7[5][6] |

| Molecular Formula | C₆H₁₁N₃[6][7] | C₆H₁₃Cl₂N₃[5][6] |

| Molecular Weight | 125.17 g/mol [6][7] | 198.09 g/mol [5][6] |

| IUPAC Name | 2-(2-methyl-1H-imidazol-1-yl)ethanamine[6] | 2-(2-methyl-1H-imidazol-1-yl)ethanaminium chloride[6] |

| Canonical SMILES | CC1=NC=CN1CCN[6] | CC1=NC=CN1CCN.Cl.Cl[6] |

| XLogP3 | -0.6[6] | - |

| Topological Polar Surface Area | 43.8 Ų[6] | - |

| Hydrogen Bond Donor Count | 1[6] | - |

| Hydrogen Bond Acceptor Count | 2[6] | - |

| Rotatable Bond Count | 3[6] | - |

Synthesis and Purification: A Detailed Protocol